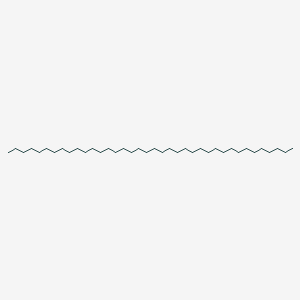

Octatriacontane

Beschreibung

Eigenschaften

IUPAC Name |

octatriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H78/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKCQBBZBGYNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H78 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064592 | |

| Record name | Octatriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7194-85-6 | |

| Record name | Octatriacontane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7194-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octatriacontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007194856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octatriacontane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octatriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octatriacontane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTATRIACONTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F9P0JAC5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Octatriacontane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octatriacontane (C₃₈H₇₈) is a long-chain aliphatic hydrocarbon belonging to the n-alkane series. As a saturated hydrocarbon, it is characterized by its chemical inertness and well-defined physical properties. This technical guide provides a comprehensive overview of the chemical and physical characteristics of this compound, complete with detailed experimental protocols for their determination and a summary of its spectral properties. This information is crucial for its application in research, particularly in fields where long-chain alkanes serve as standards, matrices, or in the study of hydrophobic interactions.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are characteristic of high molecular weight n-alkanes, reflecting the strong van der Waals forces between the long hydrocarbon chains.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₈H₇₈ | [1][2] |

| Molecular Weight | 535.03 g/mol | [3] |

| CAS Number | 7194-85-6 | [1][2] |

| Appearance | White flakes or solid | [3] |

| Melting Point | 77-80 °C | [4] |

| Boiling Point (estimated) | 511 °C | [4] |

| Density (estimated) | ~0.8 g/cm³ | [3] |

Solubility Profile

| Solvent | Solubility | General Principle |

| Water | Insoluble | Non-polar nature of alkanes prevents dissolution in polar solvents. |

| Non-polar organic solvents (e.g., hexane, toluene) | Soluble | "Like dissolves like"; soluble in solvents with similar low polarity. |

| Polar organic solvents (e.g., ethanol, acetone) | Sparingly soluble to insoluble | Solubility decreases with increasing solvent polarity. |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard and reliable technique for this determination.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: The thermometer and capillary assembly are placed in a melting point apparatus or a heated oil bath.

-

Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of organic compounds.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a simple n-alkane like this compound, the NMR spectra are expected to be straightforward.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher). Due to the symmetry of the molecule, the spectrum is expected to show a triplet for the terminal methyl (CH₃) protons and a large, overlapping multiplet for the internal methylene (CH₂) protons.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated solution (50-100 mg in ~0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the symmetry of the n-alkane chain, a limited number of distinct signals will be observed in the aliphatic region of the spectrum.

Note: The actual ¹H and ¹³C NMR spectra for this compound are available on spectral databases such as SpectraBase.[5]

FTIR spectroscopy is used to identify the functional groups present in a molecule. For an alkane, the spectrum is characterized by C-H stretching and bending vibrations.

Methodology (Solid Sample):

-

Sample Preparation: A small amount of solid this compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

C-H stretching (alkane): Strong absorptions in the 2960-2850 cm⁻¹ region.

-

CH₂ bending (scissoring): Absorption around 1470-1460 cm⁻¹.

-

CH₃ bending (asymmetric and symmetric): Absorptions around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

-

CH₂ rocking: A characteristic absorption for long-chain n-alkanes may be observed around 720 cm⁻¹.

-

Note: The FTIR spectrum for this compound is available on spectral databases such as SpectraBase.[5]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is useful for identification and structural elucidation.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., hexane) is prepared.

-

Injection: The sample is injected into a gas chromatograph (GC) to separate it from any impurities.

-

Ionization: The separated compound is then introduced into the mass spectrometer and ionized, typically by electron impact (EI).

-

Fragmentation and Detection: The molecular ion and characteristic fragment ions are detected. For long-chain alkanes, the molecular ion peak (M⁺) may be weak or absent. The fragmentation pattern is typically characterized by a series of peaks separated by 14 amu, corresponding to the loss of successive CH₂ groups.

Note: The mass spectrum for this compound is available on spectral databases such as SpectraBase.[5]

Experimental Workflow for Characterization of this compound

The following diagram illustrates a logical workflow for the comprehensive characterization of a solid alkane sample, such as this compound.

Caption: A logical workflow for the physical and spectroscopic characterization of this compound.

Conclusion

This compound is a well-defined long-chain n-alkane with distinct physical and chemical properties. The experimental protocols outlined in this guide provide a robust framework for the characterization of this and similar high molecular weight hydrocarbons. A thorough understanding of these properties is fundamental for its effective use in various scientific and industrial applications. The combination of physical property measurements and spectroscopic analysis allows for the unambiguous identification and purity assessment of this compound, ensuring its suitability for research and development purposes.

References

An In-depth Technical Guide to the Molecular Properties of Octatriacontane

This technical guide provides a detailed overview of the molecular formula and weight of octatriacontane, a long-chain saturated hydrocarbon. The information is intended for researchers, scientists, and professionals in drug development who may utilize long-chain alkanes in their work, such as in the formulation of drug delivery systems or as chemical standards.

Core Molecular Data

This compound is a straight-chain alkane consisting of 38 carbon atoms.[1][2] Its fundamental properties, including its molecular formula and weight, are crucial for stoichiometric calculations, analytical characterization, and material science applications. These core data points are summarized below.

| Property | Value |

| Molecular Formula | C₃₈H₇₈[1][2][3][4][5] |

| Molecular Weight | 535.03 g/mol [1][2][3][4][5] |

| CAS Registry Number | 7194-85-6[1][2][3][5] |

| Synonym | n-Octatriacontane[1][2][5] |

Methodologies for Determination of Molecular Formula and Weight

The molecular formula and weight of a well-defined compound like n-octatriacontane are established through a combination of structural knowledge and analytical verification.

1. Derivation of Molecular Formula: The molecular formula is derived from the compound's known structure. As a saturated acyclic alkane, this compound follows the general formula CₙH₂ₙ₊₂. For this compound, 'n' is 38.

-

Carbon atoms (n): 38

-

Hydrogen atoms (2n+2): 2 * 38 + 2 = 78

-

Resulting Formula: C₃₈H₇₈

2. Calculation of Molecular Weight: The molecular weight is calculated from the molecular formula using the standard atomic weights of the constituent elements.

-

Atomic weight of Carbon (C): ~12.011 u

-

Atomic weight of Hydrogen (H): ~1.008 u

-

Molecular Weight Calculation: (38 * 12.011) + (78 * 1.008) ≈ 535.03 g/mol

3. Experimental Verification Protocol: Mass Spectrometry Mass spectrometry is a primary analytical technique used to confirm the molecular weight of a compound.

-

Principle: The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

-

Methodology:

-

Sample Introduction: A small, pure sample of this compound is introduced into the mass spectrometer.

-

Ionization: The sample is vaporized and then ionized using a method such as Electron Ionization (EI) or Chemical Ionization (CI). EI involves bombarding the molecules with a high-energy electron beam, which ejects an electron to form a molecular ion (M⁺).

-

Acceleration: The newly formed ions are accelerated by an electric field to give them uniform kinetic energy.

-

Deflection/Separation: The ions then travel through a magnetic field, which deflects them. The degree of deflection is inversely proportional to the ion's mass-to-charge ratio. Lighter ions are deflected more than heavier ones.

-

Detection: A detector measures the abundance of ions at each m/z ratio. For this compound, the molecular ion peak (M⁺) would be detected at an m/z value corresponding to its molecular weight, approximately 534.6 (representing the monoisotopic mass), thereby confirming the calculated value.

-

Conceptual Relationship Diagram

The following diagram illustrates the logical flow from the chemical name and structure to the derivation of its molecular formula and weight.

Caption: Logical derivation of this compound's molecular properties.

References

Octatriacontane in the Plant Kingdom: A Technical Guide to its Natural Sources, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octatriacontane (n-C38H78) is a long-chain aliphatic hydrocarbon belonging to the n-alkane series. It is a solid, waxy substance at room temperature and is found as a component of the epicuticular wax of various plant species. This technical guide provides a comprehensive overview of the natural sources of this compound in plants, detailed methodologies for its extraction and quantification, and an exploration of its biological context within the plant, particularly in relation to epicuticular wax biosynthesis and plant-pathogen interactions. While specific signaling pathways directly involving this compound are not yet elucidated, this guide presents the broader pathways in which it plays a structural and functional role.

Natural Sources of this compound in Plants

This compound has been identified as a constituent of the epicuticular wax in a variety of plant species. The presence and relative abundance of this very-long-chain alkane can vary depending on the plant species, organ, and environmental conditions. The following table summarizes plant species reported to contain this compound. Quantitative data for this compound is often not specified in the literature; therefore, its presence is noted.

| Plant Species | Family | Plant Part | Quantitative Data (this compound) | Reference |

| Simarouba glauca | Simaroubaceae | Leaves | Present in chloroform and methanol extracts | [1] |

| Rosa canina | Rosaceae | Leaves | Present in epicuticular wax | [2] |

| Cynanchum chinense | Apocynaceae | Not specified | Present | |

| Pratia begonifolia | Campanulaceae | Aerial parts | Present in chloroform extract | |

| Hibiscus species | Malvaceae | Flowers, Leaves | Present (General phytochemical profile) | [3] |

| Asplenium indicum | Aspleniaceae | Not specified | Present | |

| Cannabis sativa | Cannabaceae | Not specified | Present | |

| Quercus suber | Fagaceae | Leaves | Present in cuticular wax | [4] |

Experimental Protocols: Extraction and Quantification of this compound from Plant Material

The following is a generalized protocol for the extraction and quantification of this compound from plant leaves, adapted from methodologies for analyzing plant epicuticular waxes. This protocol can be optimized based on the specific plant material and available laboratory equipment.

Objective: To extract, identify, and quantify this compound from the epicuticular wax of plant leaves using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents:

-

Fresh plant leaves

-

n-Hexane (HPLC grade)

-

Chloroform (HPLC grade)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal standard (e.g., n-tetracosane or other long-chain n-alkane not present in the sample)

-

Glass beakers

-

Forceps

-

Scintillation vials

-

Rotary evaporator or nitrogen stream evaporator

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Microsyringes

Procedure:

1. Epicuticular Wax Extraction: a. Select healthy, mature leaves. If expressing concentration per unit area, measure the leaf surface area before extraction. b. Using forceps, briefly immerse the leaves (for 30-60 seconds) in a beaker containing n-hexane with gentle agitation. This short immersion time minimizes the extraction of intracellular lipids. c. Remove the leaves and allow any excess solvent to drip back into the beaker. d. Transfer the n-hexane extract to a pre-weighed scintillation vial. e. Add a known amount of the internal standard to the extract. f. Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen. g. Record the dry weight of the wax extract.

2. Derivatization (for analysis of other wax components, optional for alkanes but good practice): a. To the dried wax extract, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS. b. Cap the vial tightly and heat at 70°C for 60 minutes to convert polar compounds into their volatile trimethylsilyl (TMS) derivatives. c. After cooling, evaporate the derivatization reagents under a gentle stream of nitrogen. d. Re-dissolve the derivatized wax in a known volume of n-hexane for GC-MS analysis.

3. GC-MS Analysis: a. Injection: Inject 1 µL of the final sample solution into the GC-MS system. b. GC Conditions (Example):

- Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Injector Temperature: 280°C.

- Oven Temperature Program: Initial temperature of 70°C for 3 min, ramp at 6°C/min to 200°C and hold for 3 min, then ramp at 6°C/min to 300°C and hold for 10 min. c. MS Conditions (Example):

- Ion Source Temperature: 230°C.

- Transfer Line Temperature: 280°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 50-600.

4. Quantification: a. Identification: Identify the this compound peak in the total ion chromatogram based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The mass spectrum of n-octatriacontane will show a characteristic fragmentation pattern for long-chain alkanes. b. Quantification: The amount of this compound is quantified by comparing its peak area to the peak area of the known amount of the internal standard. The concentration can be expressed as µg/g of dry leaf weight or µg/cm² of leaf surface area.

Biological Context and Signaling Pathways

This compound is a component of the plant's epicuticular wax, which forms the outermost layer of the cuticle. This waxy layer is crucial for protecting the plant from various environmental stresses, including drought, UV radiation, and pathogen attack. While specific signaling pathways for this compound have not been identified, its role is integrated within the broader context of cuticular wax biosynthesis and its function as a physical and chemical barrier.

Epicuticular Wax Biosynthesis Pathway

The biosynthesis of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes like this compound, is a complex process primarily occurring in the endoplasmic reticulum of epidermal cells. The following diagram illustrates the general pathway.

Caption: Generalized pathway of epicuticular wax biosynthesis in the endoplasmic reticulum.

Role of Epicuticular Wax in Plant-Pathogen Interactions

The epicuticular wax layer serves as the first line of defense against pathogens. Its physical properties can prevent pathogen attachment and penetration, while its chemical composition can influence pathogen development. Some wax components can act as signals that are recognized by pathogens, triggering either infection or defense responses in the plant.

References

- 1. phytojournal.com [phytojournal.com]

- 2. Chemical Composition of the Epicuticular and Intracuticular Wax Layers on Adaxial Sides of Rosa canina Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Composition of Cuticular Waxes and Pigments and Morphology of Leaves of Quercus suber Trees of Different Provenance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of Octatriacontane in Environmental Samples

For: Researchers, Scientists, and Drug Development Professionals

Introduction to Octatriacontane in Environmental Analysis

This compound (C38H78) is a long-chain n-alkane, a type of saturated hydrocarbon. In environmental science, n-alkanes serve as crucial molecular markers for identifying the sources of organic matter. Long-chain n-alkanes, typically ranging from C25 to C35 and beyond, are characteristic components of the epicuticular waxes of terrestrial higher plants. Shorter-chain n-alkanes are often associated with algae and microorganisms. This compound, being a very long-chain alkane, is primarily of biogenic origin from plant waxes, but can also be found in petroleum and its distillates. Its presence and distribution in environmental samples such as soil, sediment, and atmospheric aerosols can provide valuable insights into the sources of organic carbon, the extent of petroleum contamination, and atmospheric transport processes. Due to their chemical stability, these compounds can persist in the environment, making them reliable long-term tracers.

Quantitative Data on Long-Chain n-Alkanes in Environmental Samples

Direct quantitative data for this compound (C38) is not extensively reported in readily available scientific literature, which often focuses on n-alkane distributions up to C36. However, several studies have analyzed ranges that include C38, providing context for its expected concentrations. The following table summarizes concentrations of total and long-chain n-alkanes in various environmental matrices.

| Environmental Matrix | Location | n-Alkane Range Analyzed | Concentration | Reference |

| Atmospheric PM2.5 | Beijing, China | C13–C40 | Total n-alkanes: 4.51–153 ng/m³ (mean 32.7 ng/m³) | [1][2][3] |

| Suburban PM2.5 | Hong Kong | C18-C35 | Total n-alkanes: 38.58–191.44 ng/m³ (mean 103.21 ng/m³) | [4] |

| Petroleum Source Rock | Damintun, China | Up to C65 | High wax content, specific concentrations not detailed | [5] |

| Plant Leaf Wax | Various | Not specified | Identified as a primary source | [6] |

Note: The studies on atmospheric particulate matter confirm the presence of n-alkanes up to C40, which includes this compound, but do not provide a specific concentration for this compound in their summary tables.

Detailed Experimental Protocols for n-Alkane Analysis

The reliable identification and quantification of this compound in environmental samples necessitate a meticulous multi-step analytical procedure. The following protocols are synthesized from established methodologies for hydrocarbon analysis.

Sample Collection and Preparation

-

Soil and Sediment: Samples should be collected from the desired depth using a pre-cleaned stainless steel corer or auger. Surface samples (0-10 cm) are common for assessing recent deposition. Samples should be wrapped in pre-combusted aluminum foil or stored in glass jars and frozen at -20°C until analysis to minimize microbial degradation. Prior to extraction, samples are typically freeze-dried and sieved through a 2 mm mesh to remove large debris.

-

Atmospheric Particulate Matter: Aerosol samples are collected on quartz fiber filters using a high-volume or low-volume air sampler. Filters should be pre-baked at high temperatures (e.g., 450°C for 4-6 hours) to remove any organic contaminants. After sampling, the filters are folded, wrapped in aluminum foil, and stored at -20°C.

Extraction of n-Alkanes

The goal of extraction is to efficiently transfer the target analytes from the solid sample matrix to a liquid solvent.

-

Method: Accelerated Solvent Extraction (ASE) or Soxhlet extraction are commonly used.

-

Apparatus: ASE system or Soxhlet extractor with round-bottom flasks and condensers.

-

Reagents:

-

Dichloromethane (DCM), hexane, or a mixture of DCM and methanol (e.g., 9:1 v/v). All solvents must be high-purity grade.

-

Anhydrous sodium sulfate (pre-baked at 450°C) to remove residual water.

-

Internal standards (e.g., deuterated alkanes like n-tetracosane-d50, n-triacontane-d62) for quantification.

-

-

Procedure (Soxhlet Extraction):

-

Accurately weigh 10-20 g of the dried and homogenized sample into a pre-cleaned cellulose extraction thimble.

-

Spike the sample with a known amount of the internal standard solution.

-

Place the thimble in the Soxhlet extractor.

-

Add approximately 250 mL of DCM/hexane to the round-bottom flask.

-

Extract the sample for 18-24 hours, with a solvent cycling rate of 4-6 cycles per hour.

-

After extraction, allow the apparatus to cool.

-

Concentrate the extract to a volume of 1-2 mL using a rotary evaporator. The water bath temperature should be kept low (e.g., 30-35°C) to prevent loss of more volatile compounds.

-

The final volume reduction can be achieved under a gentle stream of high-purity nitrogen.

-

Sample Extract Cleanup and Fractionation

Crude extracts contain a complex mixture of organic compounds (e.g., fatty acids, alcohols, polar compounds) that can interfere with the instrumental analysis. A cleanup step is essential to isolate the aliphatic hydrocarbon fraction.

-

Method: Adsorption column chromatography.

-

Apparatus: Glass chromatography column (e.g., 10 mm internal diameter).

-

Reagents:

-

Silica gel (70-230 mesh), activated by heating at 150°C for at least 12 hours.

-

Alumina (70-230 mesh), activated by heating at 200°C for at least 12 hours. Deactivate with 5% (w/w) deionized water before use.

-

Hexane and Dichloromethane (high-purity grade).

-

Glass wool (pre-cleaned with solvent).

-

-

Procedure:

-

Prepare a chromatography column by placing a small plug of glass wool at the bottom and then slurry-packing with activated silica gel (e.g., 10 g) in hexane. Top the silica gel with a small layer of anhydrous sodium sulfate.

-

Pre-elute the column with hexane.

-

Carefully load the concentrated sample extract onto the top of the column.

-

Fraction 1 (Aliphatic Hydrocarbons): Elute the column with approximately 40-50 mL of hexane. This fraction will contain the n-alkanes, including this compound.

-

Fraction 2 (Aromatic Hydrocarbons): Elute the column with a mixture of hexane and DCM (e.g., 70:30 v/v) to recover aromatic compounds if desired for other analyses.

-

Concentrate the aliphatic fraction (Fraction 1) to a final volume of approximately 100-200 µL under a gentle stream of nitrogen.

-

Transfer the final extract to a 2 mL autosampler vial with a micro-insert for GC-MS analysis.

-

Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for separating, identifying, and quantifying individual n-alkanes.

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Injector: Splitless mode. Injector temperature set to 280-300°C.

-

Oven Temperature Program:

-

Initial temperature: 60-80°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 10-15°C/min.

-

Ramp 2: Increase to 310-320°C at 4-6°C/min.

-

Final hold: Hold at 320°C for 15-20 minutes to ensure elution of very long-chain compounds.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Acquisition Mode: Full Scan mode (e.g., m/z 50-650) for identification. For quantification, Selected Ion Monitoring (SIM) mode is more sensitive and selective.

-

Characteristic Ions for n-Alkanes: The mass spectra of n-alkanes are characterized by fragment ions with m/z 57, 71, 85, 99, etc., corresponding to [CnH2n+1]+ clusters. The molecular ion (M+) is often weak or absent for long-chain alkanes.

-

Identification: Identification is based on the retention time matching with an authentic n-alkane standard mixture and comparison of the mass spectrum with a reference library (e.g., NIST).

-

Quantification: Quantification is performed by integrating the peak area of a characteristic ion (e.g., m/z 57) and comparing it to the peak area of the corresponding internal standard. A multi-point calibration curve is generated using standards of known concentrations.

-

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow for the identification of this compound in environmental samples.

References

- 1. acp.copernicus.org [acp.copernicus.org]

- 2. researchgate.net [researchgate.net]

- 3. ACP - Characteristics of particulate-bound n-alkanes indicating sources of PM2.5 in Beijing, China [acp.copernicus.org]

- 4. mdpi.com [mdpi.com]

- 5. epsci.ucr.edu [epsci.ucr.edu]

- 6. Hydrocarbon constituents of the wax coatings of plant leaves: a taxonomic survey - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Octatriacontane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of octatriacontane (C38H78), a long-chain n-alkane. An understanding of the solubility characteristics of such molecules is crucial for a variety of applications, including in the formulation of pharmaceuticals, the development of industrial lubricants, and in materials science. This document collates available quantitative solubility data for this compound and its close structural analogs, details the experimental methodologies for determining solubility, and presents a visual workflow for these experimental procedures.

Core Principles of Alkane Solubility

Alkanes, being nonpolar molecules, generally exhibit good solubility in nonpolar organic solvents and are insoluble in polar solvents like water.[1][2] The primary intermolecular forces in alkanes are London dispersion forces, which increase with the length of the carbon chain. For dissolution to occur, the energy required to overcome the solute-solute and solvent-solvent interactions must be balanced by the energy released from the formation of solute-solvent interactions. In the case of alkanes dissolving in a nonpolar organic solvent, the disruption and formation of van der Waals forces are energetically comparable, leading to a general trend of good solubility.[1][3] However, for very long-chain alkanes like this compound, the strong solute-solute interactions in the solid state can make them challenging to dissolve, even in nonpolar solvents, often requiring elevated temperatures.[4]

Quantitative Solubility Data

Direct quantitative solubility data for this compound is limited in publicly available literature. However, data for closely related long-chain n-alkanes, particularly hexatriacontane (C36H74), and the general solubility trends for n-alkanes in various solvents provide valuable insights. The following tables summarize the available data. It is important to note that the solubility of long-chain alkanes is highly dependent on temperature.

Table 1: Solubility of Long-Chain n-Alkanes in Various Organic Solvents

| Solute | Solvent | Temperature (°C) | Solubility (Specify Units) |

| n-Octatriacontane (C38H78) | Propane | Near Melting Point | Phase equilibrium data available[5] |

| n-Hexatriacontane (C36H74) | Toluene | Various | Data available[6] |

| n-Hexatriacontane (C36H74) | n-Hexane | 11 - 38 | Data available[7] |

| n-Hexatriacontane (C36H74) | n-Octane | 11 - 38 | Data available[7] |

| n-Hexatriacontane (C36H74) | n-Decane | 11 - 38 | Data available[7] |

| n-Hexatriacontane (C36H74) | n-Dodecane | 11 - 38 | Data available[7] |

| n-Alkanes (C24-C44) | Toluene | Various | Data available[6] |

Note: This table is a summary of available data for this compound and its close homologs. For precise quantitative values, please refer to the cited literature.

Experimental Protocols for Solubility Determination

The determination of the solubility of long-chain alkanes like this compound requires precise and well-controlled experimental methods. The two most common methods are the gravimetric method and the phase equilibrium method.

Gravimetric Method

This method involves preparing a saturated solution of the solute in a given solvent at a specific temperature, and then determining the concentration of the solute in that solution by mass.

Apparatus and Materials:

-

Analytical balance

-

Constant temperature bath with shaker

-

Thermostatically controlled oven

-

Glass vials with airtight seals

-

Syringe filters (heat-resistant, solvent-compatible)

-

Filtration apparatus

-

This compound

-

Organic solvent of interest

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known mass of the organic solvent in a sealed glass vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: The vial is placed in a constant temperature shaker bath set to the desired temperature. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sampling: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the clear supernatant is carefully withdrawn using a pre-heated syringe fitted with a filter to prevent any solid particles from being transferred.

-

Mass Determination: The withdrawn sample is transferred to a pre-weighed container and the total mass of the solution is recorded.

-

Solvent Evaporation: The solvent is evaporated from the sample. This is typically done in a thermostatically controlled oven at a temperature below the melting point of this compound but high enough to ensure complete removal of the solvent.

-

Final Weighing: The container with the dry this compound residue is weighed.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound divided by the mass of the solvent. This can be expressed in various units such as g/100g of solvent or mole fraction.

Phase Equilibrium Method

This method is particularly useful for determining the solubility at elevated temperatures and pressures and involves visually observing the phase transition (dissolution or precipitation) of a known composition of solute and solvent.

Apparatus and Materials:

-

High-pressure view cell with temperature and pressure control

-

Magnetic stirrer

-

Endoscope or other visual observation tool

-

This compound

-

Solvent of interest

Procedure:

-

Sample Loading: A precisely known amount of this compound and the solvent are loaded into the high-pressure view cell.

-

System Pressurization and Heating: The cell is pressurized (if required) and heated to a temperature where the this compound is fully dissolved.

-

Equilibration and Observation: The solution is stirred to ensure homogeneity. The temperature is then slowly decreased at a controlled rate.

-

Phase Transition Detection: The temperature and pressure at which the first sign of solid precipitation (cloud point) is observed through the endoscope are recorded.

-

Repetition: The process can be repeated by slowly increasing the temperature to observe the dissolution point to ensure accuracy. The dissolution and precipitation temperatures should be in close agreement.

-

Data Analysis: By performing this experiment with various compositions of solute and solvent, a phase diagram can be constructed, providing detailed solubility data over a range of temperatures and pressures.[5]

Mandatory Visualizations

The following diagrams illustrate the logical workflow of a typical solubility experiment and the general solubility trends of n-alkanes.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. All about Solubility of Alkanes [unacademy.com]

- 4. benchchem.com [benchchem.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Solubility of octacosane and hexatriacontane in different n-alkane solvents - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

Octatriacontane as a Terrestrial Plant Biomarker: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Long-chain n-alkanes, major components of plant epicuticular waxes, are invaluable biomarkers for paleoenvironmental reconstruction and chemotaxonomy due to their chemical stability and ubiquity. This technical guide focuses on octatriacontane (C38H78), a very-long-chain n-alkane. We delve into its chemical properties, the established biosynthetic pathway for n-alkanes in terrestrial plants, and its theoretical role as a biomarker. This document provides detailed experimental protocols for the extraction and analysis of epicuticular waxes via Gas Chromatography-Mass Spectrometry (GC-MS). While quantitative data for more common n-alkanes (C27-C33) are widely available, this guide also addresses the notable scarcity of reported data for this compound, suggesting it is a minor, infrequently quantified component of the epicuticular wax of most terrestrial plants.

Introduction to this compound

This compound is a saturated hydrocarbon with the chemical formula C38H78. As a very-long-chain n-alkane, it is a constituent of the complex mixture of lipids that form the epicuticular wax on the surfaces of terrestrial plants.[1] This waxy layer, or cuticle, serves as a critical interface between the plant and its environment, providing protection against uncontrolled water loss, UV radiation, and pathogens.[2]

The chemical inertness and resistance to degradation of long-chain n-alkanes allow them to be well-preserved in soil and sediment archives for millennia.[3] Consequently, their distribution patterns and isotopic compositions serve as powerful chemical fossils, or "biomarkers," used to reconstruct past vegetation and climatic conditions.[3][4] While extensive research has focused on odd-carbon numbered n-alkanes between C21 and C35, the specific role and prevalence of this compound (C38) are less documented.[3] This guide provides a comprehensive overview of its properties, biosynthesis, and the methodologies used for its study.

Chemical and Physical Properties

This compound is a linear saturated alkane. Its fundamental properties are summarized in the table below, compiled from various chemical databases.

| Property | Value | Reference(s) |

| CAS Number | 7194-85-6 | [1] |

| Molecular Formula | C38H78 | [1] |

| Molecular Weight | 535.03 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | n-Octatriacontane | [1] |

| Physical Form | Flakes / Crystalline Solid | |

| Melting Point | 77-80 °C | |

| Boiling Point | 511 °C | |

| Structure | CH3(CH2)36CH3 |

Biosynthesis of n-Alkanes in Terrestrial Plants

The synthesis of this compound and other very-long-chain n-alkanes occurs in the epidermal cells of plants and can be conceptualized in two main stages, both localized in the endoplasmic reticulum (ER).

Stage 1: Very-Long-Chain Fatty Acid (VLCFA) Elongation The process begins with C16 (palmitic) or C18 (stearic) fatty acid precursors. These are progressively lengthened by a multi-enzyme complex known as the Fatty Acid Elongase (FAE). Each cycle adds a two-carbon unit from malonyl-CoA, involving four sequential reactions: condensation, reduction, dehydration, and a second reduction. The chain length specificity is determined by the first and rate-limiting enzyme, β-ketoacyl-CoA synthase (KCS).[5]

Stage 2: Alkane-Forming Pathway The resulting VLCFA-CoAs are then channeled into the alkane-forming pathway. This is a two-step process:

-

Reduction to Aldehyde: The VLCFA-CoA is reduced to a fatty aldehyde by an acyl-CoA reductase.

-

Decarbonylation to Alkane: The fatty aldehyde is subsequently decarbonylated by an aldehyde decarbonylase, yielding an n-alkane that is typically one carbon shorter than the aldehyde precursor. This process results in the characteristic odd-over-even carbon number predominance observed in plant waxes.[6]

Quantitative Data on n-Alkane Distribution

The distribution of n-alkanes in epicuticular wax is a key diagnostic feature for distinguishing plant types. Generally, grasses (monocots) are dominated by longer chains such as C31 and C33, whereas trees and shrubs (dicots) often show a predominance of C27 and C29 alkanes.[3]

However, specific quantitative data for this compound (C38) is notably absent in most phytochemical surveys of terrestrial plants. The analytical range in many studies extends only to C35 or C36, as these are typically the most abundant very-long-chain alkanes.[7][8] One study identified n-alkanes from C38 to C47 in sunflower oil, but these were present at very low levels (<1%) and are not characteristic of most terrestrial plant leaf waxes.[9] The general consensus is that if this compound is present, its concentration is significantly lower than the more commonly reported homologues.

The following table summarizes a typical range of n-alkane distributions found in the epicuticular wax of various terrestrial plants for context.

| n-Alkane Chain Length | Typical Relative Abundance (%) | Predominant Plant Type Association | Reference(s) |

| C23, C25 | Minor to Moderate | Aquatic macrophytes, some shrubs | |

| C27 | Moderate to High | Trees and shrubs (Dicots) | [3] |

| C29 | High | Trees and shrubs (Dicots) | [3] |

| C31 | High | Grasses (Monocots) | [3] |

| C33 | Moderate to High | Grasses (Monocots) | [3] |

| C35 | Low to Minor | Various | [4][8] |

| C38 (this compound) | Not commonly reported / Very Low | Rarely identified | [9] |

Experimental Protocols

The analysis of this compound follows the standard methodology for all long-chain n-alkanes derived from plant waxes. The primary methods are solvent extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Extraction of Epicuticular Wax

This protocol describes a standard method for the isolation of epicuticular waxes by brief immersion in a non-polar solvent.

-

Sample Preparation: Collect fresh, mature leaves. Record the fresh weight and measure the surface area (e.g., using a leaf area meter or image analysis software). Avoid damaging the leaf surface.

-

Solvent Immersion: Completely submerge the leaves in a glass beaker containing a non-polar solvent such as n-hexane or chloroform. The immersion time should be brief (e.g., 30-60 seconds) to minimize the extraction of intracellular lipids.[1][8]

-

Internal Standard: Add a known quantity of an internal standard (e.g., deuterated n-alkane or a C-chain not typically found in the sample, like C36) to the solvent extract for absolute quantification.

-

Extract Concentration: Remove the leaves from the solvent. Reduce the solvent volume under a gentle stream of nitrogen gas or using a rotary evaporator. Avoid heating to dryness to prevent loss of more volatile components.

-

Fractionation (Optional but Recommended): To isolate the n-alkane fraction from other lipids (like alcohols and acids), pass the concentrated extract through a silica gel column. Elute the n-alkane fraction with n-hexane. More polar compounds will be retained on the column and can be eluted subsequently with more polar solvents if desired.

-

Final Preparation: Evaporate the purified n-alkane fraction to near dryness and re-dissolve in a precise, small volume (e.g., 100 µL) of n-hexane for GC-MS analysis.

Protocol: GC-MS Analysis of n-Alkanes

This protocol outlines typical parameters for the quantification of n-alkanes using GC-MS.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap) is required.

-

GC Column: Use a non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[7]

-

Injection: Inject 1-2 µL of the final extract in splitless mode to maximize sensitivity. Set the injector temperature to ~280-300 °C.

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A typical temperature program is as follows:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp 1: Increase to 200 °C at 10 °C/min.

-

Ramp 2: Increase to 320 °C at 5 °C/min.

-

Final hold: Hold at 320 °C for 15-20 minutes to ensure elution of very-long-chain compounds.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: ~230 °C.

-

Acquisition Mode: For quantification, use Single Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic alkane fragment ions such as m/z 57, 71, and 85.[7] For identification, a full scan (e.g., m/z 50-600) can be used.

-

-

Data Analysis:

-

Identification: Identify n-alkane peaks by comparing their retention times to an external standard mixture of known n-alkanes (e.g., C20-C40). Confirm identity by examining the mass spectrum.

-

Quantification: Calculate the concentration of each n-alkane by comparing its peak area to the peak area of the internal standard. Normalize the final amount by the leaf surface area or dry weight.

-

Conclusion

This compound, as a C38 very-long-chain n-alkane, is a theoretical component of the epicuticular wax of terrestrial plants and fits within the established biosynthetic pathways. While the broader class of long-chain n-alkanes serves as a robust and widely used set of biomarkers in environmental and ecological research, this compound itself is not a prominent or commonly reported compound. The available literature suggests its abundance in most plant species is negligible compared to the dominant C27-C33 homologues.

For researchers in this field, this indicates that while this compound can be analyzed using standard protocols for plant n-alkanes, its low natural abundance may limit its utility as a reliable, standalone biomarker. Future high-sensitivity analytical studies on a wider range of plant species may yet reveal specific taxa or environmental conditions where this compound synthesis is more pronounced, potentially opening new avenues for its use in chemotaxonomy.

References

- 1. Chemical Composition of the Epicuticular and Intracuticular Wax Layers on Adaxial Sides of Rosa canina Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archimer.ifremer.fr [archimer.ifremer.fr]

- 3. Long chain hydrocarbons: Significance and symbolism [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The determination of n-alkanes in the cuticular wax of leaves of Ludwigia adscendens L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endogenous n-Alkanes in Vegetable Oils: Validation of a Rapid Offline SPE-GC-FID Method, Comparison with Online LC-GC-FID and Potential for Olive Oil Quality Control [mdpi.com]

- 8. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 9. cup.edu.cn [cup.edu.cn]

An In-depth Technical Guide to Long-chain n-Alkanes in Sedimentary Organic Matter

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain n-alkanes, straight-chain saturated hydrocarbons typically ranging from C₂₅ to C₃₅, are ubiquitous components of sedimentary organic matter.[1] Primarily derived from the epicuticular waxes of terrestrial higher plants, these biomarkers serve as powerful tools for reconstructing past environments, understanding carbon cycling, and assessing the maturity of organic matter.[1][2] Their robust chemical nature allows for preservation over geological timescales, providing a molecular fossil record of past terrestrial ecosystems. This guide provides a comprehensive overview of the sources, diagenesis, analytical methodologies, and interpretive frameworks for long-chain n-alkanes in sedimentary organic matter.

Sources and Diagenesis of Long-chain n-Alkanes

The primary source of long-chain n-alkanes in most sedimentary environments is the leaf wax of terrestrial vascular plants.[1] These plants synthesize n-alkanes with a strong predominance of odd-numbered carbon chains (e.g., C₂₇, C₂₉, C₃₁, C₃₃) as a protective barrier against water loss and environmental stressors.[2] In addition to terrestrial plants, other sources can contribute to the n-alkane pool in sediments, including aquatic macrophytes, microorganisms, and petrogenic inputs.

The journey of a long-chain n-alkane from its biological source to its final burial in sediment is marked by various physical and chemical alteration processes collectively known as diagenesis. These processes can alter the original n-alkane distribution, impacting paleoenvironmental interpretations.

Figure 1: Sources and diagenetic pathway of n-alkanes in sedimentary organic matter.

Data Presentation: Quantitative Analysis of Long-chain n-Alkanes

The distribution and abundance of long-chain n-alkanes vary significantly across different sedimentary environments, reflecting the diverse sources of organic matter. The following tables summarize typical concentration ranges and key indicative ratios.

| Sedimentary Environment | Total Long-Chain n-Alkane Concentration (µg/g dry weight) | Predominant Homologs | Reference |

| Marine | 3.26 - 8.19 | C₂₉, C₃₁ | [3] |

| Lacustrine (Oligotrophic) | 10.0 - 76.2 (normalized to TOC) | C₂₇, C₂₉ | [4] |

| Lacustrine (Eutrophic) | 272.4 - 486.3 (normalized to TOC) | C₂₇, C₂₉, C₃₁ | [4] |

| Riverine | 0.99 - 70.96 | C₂₇, C₂₉, C₃₁ | [5] |

Table 1: Typical Concentrations of Long-chain n-Alkanes in Various Sedimentary Environments.

Two key indices are widely used to interpret the source and diagenetic state of long-chain n-alkanes: the Carbon Preference Index (CPI) and the Average Chain Length (ACL).

Carbon Preference Index (CPI): This index quantifies the predominance of odd-carbon-numbered n-alkanes over even-carbon-numbered n-alkanes. High CPI values (>3-5) are characteristic of recent biogenic inputs from terrestrial plants, while values approaching 1.0 suggest a significant contribution from petrogenic sources or extensive microbial degradation.[6]

Formula: CPI = (Σ(C₂₅ to C₃₃ odd)) / (Σ(C₂₄ to C₃₂ even) + Σ(C₂₆ to C₃₄ even)) / 2

Average Chain Length (ACL): The ACL provides a weighted average of the chain lengths of the odd-numbered long-chain n-alkanes. It can be used to infer changes in vegetation type, with higher ACL values often associated with grasses and herbaceous plants, and lower values with trees and shrubs.[7]

Formula: ACL = (Σ(n * Cₙ)) / (ΣCₙ) (where n = 25, 27, 29, 31, 33)

| Organic Matter Source | Typical CPI Value | Typical ACL Value | Reference |

| Terrestrial Higher Plants (fresh) | > 5.0 | 27.0 - 31.0 | [8] |

| Terrestrial Soils | 2.0 - 5.0 | 28.0 - 30.0 | [9] |

| Marine Algae & Bacteria | ~ 1.0 | < 25.0 | [10] |

| Petroleum | ~ 1.0 | Variable | [10] |

Table 2: CPI and ACL Values for Different Sources of Sedimentary Organic Matter.

Experimental Protocols

The accurate quantification and interpretation of long-chain n-alkanes rely on robust and standardized laboratory procedures. The following sections detail the key experimental steps.

Sample Preparation and Extraction

Objective: To extract the total lipid fraction, including n-alkanes, from the sediment matrix.

Materials:

-

Freeze-dryer

-

Soxhlet extraction apparatus

-

Round-bottom flasks

-

Heating mantle

-

Cellulose extraction thimbles

-

Solvents: n-hexane, dichloromethane (DCM), methanol (MeOH), acetone

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Activated copper turnings

Protocol:

-

Freeze-dry the sediment sample to remove all water.

-

Homogenize the dried sample using a mortar and pestle.

-

Accurately weigh approximately 10-20 g of the homogenized sediment into a pre-extracted cellulose thimble.

-

Add activated copper turnings to the thimble to remove elemental sulfur.

-

Place the thimble into the Soxhlet extractor.

-

Add a 2:1 (v/v) mixture of dichloromethane and methanol to a round-bottom flask.

-

Assemble the Soxhlet apparatus and extract the sample for 24-48 hours at a rate of 4-6 cycles per hour.

-

After extraction, allow the apparatus to cool.

-

Concentrate the extract using a rotary evaporator.

Fractionation by Column Chromatography

Objective: To separate the total lipid extract into different compound classes, isolating the n-alkane (saturate) fraction.

Materials:

-

Glass chromatography column

-

Silica gel (activated at 120°C for at least 4 hours)

-

Glass wool

-

Solvents: n-hexane, dichloromethane (DCM)

-

Collection vials

Protocol:

-

Prepare a slurry of activated silica gel in n-hexane.

-

Plug the bottom of the chromatography column with glass wool.

-

Pour the silica gel slurry into the column, allowing it to settle into a packed bed.

-

Add a small layer of anhydrous sodium sulfate to the top of the silica gel.

-

Carefully load the concentrated total lipid extract onto the top of the column.

-

Elute the n-alkane fraction by passing a sufficient volume of n-hexane through the column. Collect this fraction in a clean vial.

-

(Optional) Subsequently elute aromatic and polar fractions using solvents of increasing polarity, such as dichloromethane and methanol, respectively.[11]

Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the individual n-alkanes in the isolated fraction.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Non-polar capillary column (e.g., DB-5ms)

-

Autosampler

GC-MS Conditions:

-

Injector Temperature: 280°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp 1: Increase to 180°C at 8°C/min

-

Ramp 2: Increase to 300°C at 3°C/min, hold for 2 minutes

-

-

MS Detector:

-

Ionization mode: Electron Impact (EI) at 70 eV

-

Scan range: m/z 50-550

-

Quantification: Individual n-alkanes are identified based on their retention times and characteristic mass spectra. Quantification is achieved by comparing the peak areas of the target compounds to those of an internal standard of known concentration.

Mandatory Visualizations

Figure 2: Experimental workflow for the analysis of long-chain n-alkanes from sediments.

Conclusion

Long-chain n-alkanes are invaluable molecular fossils that provide critical insights into past terrestrial environments and the sources of sedimentary organic matter. A thorough understanding of their origins, diagenetic pathways, and appropriate analytical techniques is essential for their accurate interpretation. By following standardized experimental protocols and employing robust data analysis, researchers can effectively utilize these biomarkers to address a wide range of scientific questions in geochemistry, paleoclimatology, and environmental science.

References

- 1. soil.copernicus.org [soil.copernicus.org]

- 2. soil.copernicus.org [soil.copernicus.org]

- 3. researchgate.net [researchgate.net]

- 4. Anthropogenically driven differences in n-alkane distributions of surface sediments from 19 lakes along the middle Yangtze River, Eastern China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.iu.edu [scholarworks.iu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of Octatriacontane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling point data for octatriacontane (C38H78). It includes a summary of reported values, detailed experimental protocols for the determination of these properties, and a visual representation of the experimental workflow.

Quantitative Data: Melting and Boiling Points

This compound is a long-chain saturated hydrocarbon. Its physical properties, particularly its melting and boiling points, are critical for its handling, purification, and potential applications in various fields, including as a reference standard in analytical chemistry. The following table summarizes the available data for n-octatriacontane.

| Property | Reported Value (°C) | Source |

| Melting Point | 77 - 79 | Sigma-Aldrich |

| Melting Point | 80 | CAS Common Chemistry[1] |

| Boiling Point | 511 | CAS Common Chemistry[1] |

| Boiling Point | 510.9 ± 13.0 (Predicted) | Guidechem[2] |

Experimental Protocols

The determination of accurate melting and boiling points for high molecular weight alkanes like this compound requires precise experimental techniques. The following sections detail generalized methodologies based on standard laboratory practices.

2.1. Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure compound, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube, or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered, if necessary, to ensure uniform packing. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 1-2 mm is optimal for accurate measurement.[3][4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point. However, within 15-20°C of the expected melting point, the heating rate should be reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Data Recording: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the last solid crystal melts.[3] A narrow melting range (0.5-1°C) is indicative of a pure compound.[3]

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3] Due to the high boiling point of this compound, this determination is typically performed under reduced pressure to prevent thermal decomposition, and the result is then extrapolated to atmospheric pressure.

Apparatus:

-

Boiling point apparatus (e.g., distillation setup with a heating mantle, condenser, and receiving flask)

-

Thermometer

-

Vacuum pump and manometer

-

Boiling chips or a magnetic stirrer

Procedure:

-

Sample Preparation: A sample of this compound is placed in the distillation flask along with boiling chips or a stir bar to ensure smooth boiling.

-

Apparatus Assembly: The distillation apparatus is assembled, ensuring all joints are properly sealed. The thermometer bulb should be positioned so that its top is level with the side arm of the distillation head.

-

Pressure Reduction: The system is evacuated to the desired pressure, which is monitored with a manometer.

-

Heating and Observation: The sample is heated gently. The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses. This temperature is the boiling point at the recorded pressure.

-

Extrapolation to Atmospheric Pressure: The boiling point at atmospheric pressure can be estimated from the data obtained at reduced pressure using a pressure-temperature nomograph or the Clausius-Clapeyron equation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the melting and boiling points of a solid organic compound such as this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Octatriacontane as a GC Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative gas chromatography (GC), the use of an internal standard (IS) is a critical practice for achieving accurate and reproducible results. An internal standard is a compound of known concentration that is added to a sample prior to analysis. By comparing the detector response of the analyte to that of the internal standard, variations in injection volume, detector response, and sample workup can be compensated for, leading to enhanced precision and accuracy.

Octatriacontane (n-C38H78), a high molecular weight, long-chain alkane, serves as an excellent internal standard for the GC analysis of a variety of non-polar, high-boiling point analytes. Its chemical inertness, thermal stability, and distinct retention time in many chromatographic systems make it a reliable choice for complex matrices.

This document provides detailed application notes and protocols for the effective use of this compound as a GC internal standard.

Principle of Internal Standard Method

The fundamental principle of the internal standard method relies on the consistent ratio of the detector response of the analyte to the internal standard across a range of concentrations. The concentration of the analyte in a sample is determined by comparing this response ratio to a calibration curve generated from standards containing known concentrations of the analyte and a constant concentration of the internal standard.

Physicochemical Properties of this compound

A comprehensive understanding of the properties of this compound is essential for its proper use as a GC internal standard.

| Property | Value | Reference |

| Chemical Formula | C₃₈H₇₈ | [1] |

| Molecular Weight | 535.03 g/mol | [2] |

| CAS Number | 7194-85-6 | [1][2] |

| Melting Point | 77-79 °C | [2] |

| Boiling Point | 511 °C | |

| Appearance | White to off-white flakes or powder | [2] |

| Solubility | Soluble in hot non-polar organic solvents (e.g., hexane, toluene, chloroform) | |

| Purity (GC) | ≥95.0% | [2] |

Applications

This compound is particularly well-suited as an internal standard in the following applications:

-

Lipid and Fatty Acid Analysis: For the quantification of long-chain fatty acids, waxes, and other lipids in biological and environmental samples.

-

Petroleum Hydrocarbon Analysis: In the analysis of heavy petroleum fractions, crude oils, and environmental samples contaminated with high molecular weight hydrocarbons.

-

Polymer Additive Analysis: For the determination of non-polar additives in polymeric materials.

-

Environmental Monitoring: For the analysis of persistent organic pollutants (POPs) with high boiling points.

Experimental Protocols

Materials and Reagents

-

This compound (≥95.0% purity)

-

High-purity solvents (e.g., hexane, chloroform, toluene, GC grade)

-

Analytes of interest

-

Volumetric flasks, pipettes, and syringes

-

Analytical balance

-

Heating plate with magnetic stirrer

-

GC vials with caps and septa

Preparation of Internal Standard Stock Solution

A stock solution of this compound should be prepared in a suitable non-polar solvent. Due to its high melting point, gentle heating may be required for complete dissolution.

Protocol for 1000 µg/mL Stock Solution:

-

Accurately weigh 10.0 mg of this compound using an analytical balance.

-

Transfer the weighed this compound to a 10.0 mL volumetric flask.

-

Add approximately 7 mL of hexane (or another suitable non-polar solvent).

-

Gently warm the flask on a heating plate with magnetic stirring until the this compound is fully dissolved.

-

Allow the solution to cool to room temperature.

-

Add hexane to the mark and mix thoroughly.

-

Store the stock solution in a tightly sealed container at room temperature.

Preparation of Calibration Standards

Calibration standards should be prepared by adding varying known concentrations of the analyte(s) and a constant concentration of the this compound internal standard.

Protocol for a 5-Point Calibration Curve:

-

Prepare a series of volumetric flasks (e.g., 5.0 mL).

-

To each flask, add the appropriate volume of the analyte stock solution to achieve the desired calibration concentrations.

-

To each flask, add a constant volume of the this compound internal standard stock solution (e.g., 50 µL of a 1000 µg/mL stock to achieve a final concentration of 10 µg/mL).

-

Dilute each flask to the mark with the chosen solvent.

-

Mix each standard thoroughly.

Example Calibration Standard Concentrations:

| Standard Level | Analyte Concentration (µg/mL) | Internal Standard Concentration (µg/mL) |

| 1 | 1 | 10 |

| 2 | 5 | 10 |

| 3 | 10 | 10 |

| 4 | 25 | 10 |

| 5 | 50 | 10 |

Sample Preparation

The internal standard should be added to the sample at the earliest possible stage of the preparation process to account for any losses during extraction and workup.

General Protocol for Solid Samples (e.g., soil, tissue):

-

Weigh a known amount of the homogenized sample into an extraction vessel.

-

Add a precise volume of the this compound internal standard stock solution directly to the sample.

-

Proceed with the established extraction procedure for the analytes of interest (e.g., Soxhlet extraction, pressurized liquid extraction).

-

After extraction, concentrate or dilute the sample as necessary to bring the analyte concentrations within the calibration range.

-

Transfer an aliquot to a GC vial for analysis.

General Protocol for Liquid Samples (e.g., oil, wastewater):

-

Measure a known volume or weight of the liquid sample into a suitable container.

-

Add a precise volume of the this compound internal standard stock solution.

-

Mix thoroughly.

-

If necessary, perform any required sample cleanup or derivatization steps.

-

Transfer an aliquot to a GC vial for analysis.

GC-FID/MS Operating Conditions

The following are typical starting conditions for the analysis of high molecular weight compounds using this compound as an internal standard. These conditions should be optimized for the specific application.

| Parameter | Recommended Condition |

| GC System | Agilent 8890 GC with FID or 5977B MSD (or equivalent) |

| Column | High-temperature, non-polar capillary column (e.g., DB-5ht, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 350 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp 1: 15 °C/min to 380 °CHold: 10 min at 380 °C |

| FID Temperature | 380 °C |

| MS Transfer Line Temp | 350 °C |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| MS Scan Range | 50-600 amu |

Data Analysis and Quantification

-

Peak Identification: Identify the peaks corresponding to the analyte(s) and this compound based on their retention times.

-

Peak Integration: Integrate the peak areas for the analyte(s) and the internal standard.

-

Calibration Curve: For the calibration standards, calculate the response factor (RF) or plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression to obtain the calibration curve.

-

Quantification: For the samples, calculate the peak area ratio of the analyte to the internal standard. Use the calibration curve to determine the concentration of the analyte in the sample.

Visualizations

Caption: General experimental workflow for quantitative GC analysis using an internal standard.

Caption: Logical relationship of the internal standard method for quantitative analysis.

Summary

This compound is a valuable internal standard for the GC analysis of high molecular weight, non-polar compounds. Its properties ensure that it is robust and reliable for a range of applications. The protocols outlined in this document provide a comprehensive guide for the successful implementation of this compound as an internal standard in your analytical workflow. Proper preparation of standards and samples, along with optimized GC conditions, will lead to accurate and precise quantitative results.

References

Application Note: Analysis of Octatriacontane using High-Temperature Gas Chromatography

Introduction

Octatriacontane (n-C38H78) is a long-chain aliphatic hydrocarbon with a high boiling point, making its analysis by conventional gas chromatography (GC) challenging. High-temperature gas chromatography (HTGC) is a specialized technique designed for the separation and analysis of low-volatility compounds that require high elution temperatures. This application note details a robust HTGC method for the qualitative and quantitative analysis of this compound, relevant for various applications in materials science, geochemistry, and the chemical industry.

Principle of the Method

High-temperature gas chromatography utilizes specialized columns and instrumentation capable of operating at temperatures significantly above those of standard GC systems, often reaching up to 450°C. The separation of high-molecular-weight compounds like this compound is achieved on a non-polar stationary phase, where elution is primarily governed by boiling point. A temperature-programmed oven is employed to facilitate the elution of the high-boiling analyte in a reasonable time frame while maintaining good peak shape. A flame ionization detector (FID) is commonly used for its robustness and universal response to hydrocarbons.

Applications

The analysis of this compound and other long-chain alkanes is critical in several fields:

-

Polymer and Wax Analysis: Characterization of polyethylene waxes and other polymeric materials where long-chain alkanes are present as components or additives.

-

Petroleum and Geochemistry: Used as a standard in simulated distillation (SimDist) of crude oil and petroleum products to determine boiling point distribution.

-

Environmental Monitoring: Analysis of heavy hydrocarbon contamination in soil and water samples.

-

Drug Development: As a reference compound or in the analysis of high-molecular-weight impurities in pharmaceutical products.

Quantitative Data Summary

The following table summarizes the key instrumental parameters for the high-temperature gas chromatographic analysis of this compound.

| Parameter | Value |

| Column | |

| Stationary Phase | 100% Dimethylpolysiloxane or 5% Phenyl-95% Dimethylpolysiloxane (High-Temperature) |

| Dimensions | 15-30 m length x 0.25 mm I.D. x 0.1 µm film thickness |

| Injector | |

| Type | Split/Splitless or Programmable Temperature Vaporizer (PTV) |

| Temperature | 350°C - 400°C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be optimized) |

| Oven Program | |

| Initial Temperature | 100°C |